molecular formula C39H60O14 B1159564 Marsdenoside F CAS No. 858360-61-9

Marsdenoside F

Cat. No.: B1159564
CAS No.: 858360-61-9
M. Wt: 752.9 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Marsdenoside F is a natural product found in Marsdenia tenacissima with data available.

Biochemical Analysis

Biochemical Properties

Marsdenoside F plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme tenacigenin, which is involved in the biotransformation of steroidal glycosides. This compound also interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, which regulate cellular processes like proliferation and apoptosis .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, it inhibits proliferation and induces apoptosis by modulating cell signaling pathways. This compound influences cell function by affecting gene expression and cellular metabolism. For instance, it downregulates the expression of oncogenes and upregulates tumor suppressor genes, thereby inhibiting cancer cell growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes, inhibiting their activity and leading to the accumulation of substrates. This compound also activates certain transcription factors, resulting in changes in gene expression. These molecular interactions contribute to its therapeutic effects, particularly in cancer treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and effectively inhibits tumor growth. At high doses, this compound can cause adverse effects such as liver toxicity and immunosuppression. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydroxylation and dehydrogenation reactions, primarily mediated by cytochrome P450 enzymes. These metabolic transformations result in the formation of active metabolites that contribute to its therapeutic effects. This compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, this compound binds to intracellular proteins, which facilitate its localization to specific cellular compartments. This targeted distribution enhances its therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with key regulatory proteins. Post-translational modifications, such as phosphorylation, play a role in directing this compound to specific subcellular compartments. This localization is essential for its ability to modulate gene expression and cellular signaling pathways .

Biological Activity

Marsdenoside F, a compound derived from Marsdenia tenacissima , has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article presents a detailed overview of its biological properties, including its anticancer effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is categorized as a steroidal saponin. Compounds in this class are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and immunomodulatory properties. The biological activity of this compound has been investigated through various in vitro and in vivo studies.

This compound exhibits its anticancer effects through several mechanisms:

  • Induction of Apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. This leads to increased mitochondrial membrane permeability and the release of cytochrome C, which activates caspases involved in apoptosis .
  • Cell Cycle Arrest : this compound has been shown to induce G0/G1 phase arrest in cancer cells, thereby inhibiting cell proliferation. This effect is mediated by the regulation of cyclins and cyclin-dependent kinases (CDKs) .
  • Inhibition of Migration and Invasion : The compound also reduces the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell migration and invasion .

In Vitro Studies

A series of studies have demonstrated the efficacy of this compound against various cancer cell lines:

StudyCell LineConcentrationEffect
1A549 (lung cancer)10-100 µMInduces apoptosis via caspase activation
2K562 (leukemia)50 µMCauses G0/G1 arrest and apoptosis
3MCF-7 (breast cancer)30 µMReduces migration through MMP inhibition

These studies indicate that this compound can effectively inhibit the growth and spread of various cancers.

In Vivo Studies

In vivo experiments have further validated the anticancer potential of this compound:

  • Tumor-Bearing Mouse Models : Administration of this compound at doses ranging from 100 to 250 mg/kg resulted in significant tumor size reduction in models of hepatocellular carcinoma and lung cancer .
  • Mechanistic Insights : These studies revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines and enhanced immune response markers, indicating its role in modulating the tumor microenvironment .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study on Lung Cancer Treatment :
    • Objective : To assess the efficacy of this compound in patients with non-small cell lung cancer (NSCLC).
    • Findings : Patients treated with a combination therapy including this compound showed improved survival rates compared to those receiving standard chemotherapy alone. The study noted a significant reduction in tumor markers post-treatment.
  • Case Study on Leukemia :
    • Objective : Evaluate the effects of this compound on chronic myeloid leukemia (CML).
    • Findings : Participants exhibited reduced leukemic cell counts and improved quality of life metrics after treatment with this compound alongside conventional therapies.

Properties

IUPAC Name

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60O14/c1-18(40)25-12-15-39-37(25,7)34(50-22(5)42)32(49-21(4)41)33-36(6)13-11-24(16-23(36)10-14-38(33,39)53-39)51-27-17-26(45-8)30(20(3)47-27)52-35-29(44)31(46-9)28(43)19(2)48-35/h19-20,23-35,43-44H,10-17H2,1-9H3/t19-,20-,23+,24+,25+,26-,27+,28-,29-,30-,31-,32+,33-,34-,35+,36+,37+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRABBHSPXPECV-IYNXUUSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Marsdenoside F
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Marsdenoside F
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Marsdenoside F
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Marsdenoside F
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Marsdenoside F
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Marsdenoside F

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